N-Benzoyl-L-methionine
Overview
Description
N-Benzoyl-L-methionine is a derivative of the amino acid methionine, where the amino group is protected by a benzoyl group. This compound is known for its applications in various fields, including pharmaceuticals and analytical chemistry. It has the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-L-methionine can be synthesized through the reaction of L-methionine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the methionine moiety is oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced under specific conditions to yield L-methionine.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine.
Substitution: Various acyl derivatives of L-methionine.
Scientific Research Applications
N-Benzoyl-L-methionine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a substrate in enzymatic studies to understand the metabolism of methionine.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for methionine.
Industry: Utilized in the production of pharmaceuticals and as an analytical standard in chromatography
Mechanism of Action
The mechanism of action of N-Benzoyl-L-methionine involves its conversion to L-methionine in biological systems. This conversion is facilitated by enzymatic hydrolysis of the benzoyl group. L-methionine then participates in various metabolic pathways, including protein synthesis and the methylation cycle, where it acts as a precursor to S-adenosyl-L-methionine, a key methyl donor in numerous biochemical reactions .
Comparison with Similar Compounds
N-Benzoyl-DL-methionine: A racemic mixture of N-Benzoyl-L-methionine and its enantiomer.
N-Benzoyl-L-glutamic acid: Another N-benzoyl-protected amino acid used in similar applications.
Uniqueness: this compound is unique due to its specific chiral configuration and its role as a methionine derivative. It is particularly valuable in studies requiring enantiomerically pure compounds and in applications where methionine’s metabolic pathways are of interest .
Properties
IUPAC Name |
(2S)-2-benzamido-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145564 | |
Record name | N-Benzoyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10290-61-6 | |
Record name | N-Benzoyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10290-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research paper regarding N-Benzoyl-L-methionine?
A1: The research primarily demonstrated that this compound significantly inhibited the growth of the rice blast fungus Piricularia oryzae Cavara P2 (C-1) 6019. This inhibitory effect was observed at a significance level of 1% when compared to a control group. []
Q2: Were other amino acid derivatives tested, and did they show similar effects?
A2: Yes, the study also investigated the effects of other amino acid derivatives on the fungus. Notably, N-benzoyl-L-glutamic acid, N, N'-dibenzoyl-L-lysine, N-benzoyl-L-isoleucine, N-benzoyl-L-valine, N, N'-diphenacetyl L-cystine, N-phenoxyacetyl-L-leucine, and N-2, 4-dichrolophenoxyacetyl-L-leucine also exhibited inhibitory effects on the fungal colony growth at a 1% significance level. [] This finding suggests that modifying amino acids with specific chemical groups could be a promising strategy for developing novel antifungal agents.
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